molecular formula C16H12O2 B13976349 3'-Methylflavone

3'-Methylflavone

Cat. No.: B13976349
M. Wt: 236.26 g/mol
InChI Key: WJGAPNSNJXZBPQ-UHFFFAOYSA-N
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Description

3’-Methylflavone is a type of flavonoid, a class of polyphenolic compounds widely distributed in plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. 3’-Methylflavone, specifically, has been studied for its potential therapeutic applications due to its unique chemical structure and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methylflavone typically involves the modification of the benzopyrone ring. One common method includes the reaction of 2-hydroxy-3-propionyl methyl benzoate with benzoyl chloride and sodium benzoate at high temperatures (around 190°C). This method, however, has limitations due to the harsh reaction conditions and the difficulty in industrial scalability .

Industrial Production Methods

Industrial production of 3’-Methylflavone often involves more efficient and scalable methods. For instance, the preparation of 3’-Methylflavone-8-carboxylic acid, an intermediate in the synthesis of flavoxate hydrochloride, has been optimized to achieve high yield and purity with lower production risks and costs .

Chemical Reactions Analysis

Types of Reactions

3’-Methylflavone undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert 3’-Methylflavone into its corresponding dihydroflavone.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the flavone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted flavones, dihydroflavones, and quinones, each with distinct biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3’-Methylflavone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3’-Methylflavone can be compared with other flavonoids such as quercetin, myricetin, and apigenin:

3’-Methylflavone stands out due to its unique substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

2-(3-methylphenyl)chromen-4-one

InChI

InChI=1S/C16H12O2/c1-11-5-4-6-12(9-11)16-10-14(17)13-7-2-3-8-15(13)18-16/h2-10H,1H3

InChI Key

WJGAPNSNJXZBPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

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